6-Ethynylpyridine-3-carbaldehyde chemical structure and properties
6-Ethynylpyridine-3-carbaldehyde chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
6-Ethynylpyridine-3-carbaldehyde (CAS: 1047627-04-2) represents a high-value "bifunctional linchpin" scaffold in modern drug discovery. Characterized by an electron-deficient pyridine core substituted with two orthogonal reactive handles—an electrophilic aldehyde at the C3 position and a nucleophilic/dipolarophilic terminal alkyne at the C6 position—this molecule enables rapid diversification of chemical libraries.
Its structural utility lies in its ability to serve as a core connector in Fragment-Based Drug Discovery (FBDD) and proteolysis targeting chimera (PROTAC) linker design. The C3-aldehyde facilitates reductive aminations or heterocycle formation, while the C6-alkyne provides a "click-ready" handle for bioconjugation or Sonogashira cross-coupling, allowing for the precise spatial orientation of pharmacophores.
Chemical Identity & Physiochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 6-Ethynylpyridine-3-carbaldehyde |
| CAS Registry Number | 1047627-04-2 |
| Molecular Formula | C₈H₅NO |
| Molecular Weight | 131.13 g/mol |
| Appearance | Pale yellow to beige solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| Melting Point | 104–110 °C (Predicted/Analogous range; experimental verification recommended per batch) |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
| Stability | Air-sensitive (aldehyde oxidation); Polymerization risk at high temperatures |
Synthetic Architecture
The synthesis of 6-ethynylpyridine-3-carbaldehyde is most reliably achieved via a palladium-catalyzed Sonogashira cross-coupling strategy. Direct coupling of acetylene gas is generally avoided due to poor selectivity (bis-coupling) and safety concerns. The industry-standard protocol utilizes trimethylsilylacetylene (TMS-acetylene) as a masked alkyne surrogate, followed by mild desilylation.
Retrosynthetic Analysis
The target molecule is disconnected at the C(sp)–C(sp2) bond at the C6 position, leading to 6-bromopyridine-3-carbaldehyde (CAS 149806-06-4) as the primary electrophile.
Optimized Experimental Protocol
Step 1: Sonogashira Coupling (TMS Protection)
-
Reagents: 6-Bromopyridine-3-carbaldehyde (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%), Et₃N (3.0 equiv).
-
Solvent: Anhydrous THF or DMF (degassed).
-
Conditions: The reaction is performed under an inert atmosphere (Ar/N₂) at room temperature to 50°C for 4–12 hours.
-
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient pyridine ring. Transmetallation with the copper acetylide and reductive elimination yields the TMS-protected intermediate.
Step 2: Desilylation (Deprotection)
-
Reagents: K₂CO₃ (1.5 equiv) or TBAF (1.0 equiv).
-
Solvent: Methanol or MeOH/DCM mixture.[1]
-
Conditions: Stir at room temperature for 1–2 hours.
-
Workup: Aqueous extraction (DCM/Water). The terminal alkyne is sensitive; avoid prolonged exposure to basic conditions to prevent degradation of the aldehyde.
Synthesis Workflow Diagram
Caption: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.
Reactivity & Functionalization[4][7]
The chemical value of 6-ethynylpyridine-3-carbaldehyde lies in its orthogonal reactivity . The aldehyde and alkyne groups can be functionalized independently, allowing for sequential build-up of molecular complexity.
C3-Aldehyde Reactivity (Electrophilic)
-
Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylic amine derivatives, a common motif in kinase inhibitors.
-
Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes.
-
Heterocycle Formation: Precursor for imidazopyridines or fused ring systems via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé).
C6-Alkyne Reactivity (Nucleophilic/Dipolarophilic)
-
CuAAC (Click Chemistry): Copper-catalyzed Azide-Alkyne Cycloaddition forms 1,2,3-triazoles. This is critical for linking the pyridine core to fluorophores, E3 ligase ligands (for PROTACs), or permeation enhancers.
-
Sonogashira Coupling: Can serve as the alkyne partner to couple with another aryl halide, creating extended conjugated systems.[2]
-
Hydration: Conversion to the ketone (acetyl group) via Hg(II) or Au(I) catalysis.
Reactivity Map
Caption: Orthogonal reactivity profile allowing independent functionalization of C3 and C6 positions.
Applications in Drug Discovery[7]
Fragment-Based Drug Discovery (FBDD)
The pyridine ring is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for phenyl rings to improve solubility and metabolic stability. 6-Ethynylpyridine-3-carbaldehyde serves as an advanced fragment:
-
Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor.
-
Vector Exploration: The rigid linearity of the alkyne allows exploration of specific sub-pockets in enzyme active sites (e.g., kinases) without introducing significant steric bulk.
PROTAC Linker Design
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.
-
The alkyne moiety allows for rigidification of the linker or attachment via "click" chemistry to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
-
The aldehyde allows for attachment to the Warhead (protein of interest binder) via reductive amination.
Fluorescent Probes
The conjugated nature of the pyridine-alkyne system makes it a precursor for push-pull fluorophores. By coupling electron-donating groups to the alkyne or aldehyde, the emission wavelength can be tuned for biological imaging applications.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling:
-
Air Sensitivity: Store under Argon. The aldehyde can oxidize to the carboxylic acid (6-ethynylnicotinic acid) upon prolonged exposure to air.
-
Thermal Instability: Terminal alkynes can polymerize or decompose at high temperatures (>100°C). Avoid distillation; purify via column chromatography or recrystallization.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
References
-
PubChem. (n.d.). 6-Ethynylpyridine-3-carbaldehyde (Compound).[4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2022). US20220135557A1 - Ret inhibitors, pharmaceutical compositions and uses thereof.
Sources
- 1. WO2021009506A1 - Fluorescent systems for biological imaging and uses thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Page loading... [guidechem.com]
- 5. CN103242273B - 2-è³åºè¯å¹¶åå-7-ç²é °èºç±»ååç©ãå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 6. 3-chloro-5,7-difluoroisoquinoline, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 7. 6-ethynylpyridine-3-carbaldehyde | 1047627-04-2 [sigmaaldrich.com]
- 8. CAS:1047627-04-2 FT-0700992 6-ethynylpyridine-3-carbaldehyde Product Detail Information [finetechchem.com]
